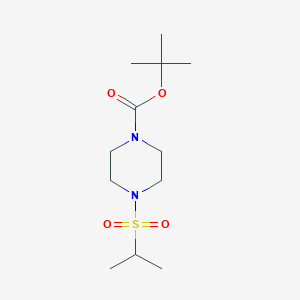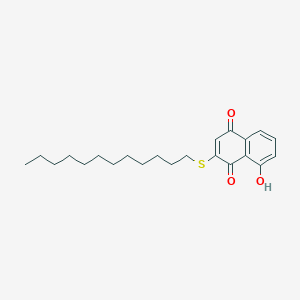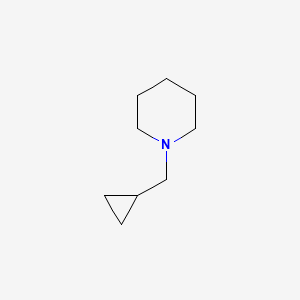
1-(Cyclopropylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The cyclopropylmethyl group attached to the piperidine ring adds unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine can be synthesized through several methods. One common approach involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the chlorination of amino alcohols using thionyl chloride (SOCl₂), followed by cyclization . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, which lacks the cyclopropylmethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Cyclohexylmethylpiperidine: A compound with a cyclohexylmethyl group instead of a cyclopropylmethyl group.
Uniqueness: 1-(Cyclopropylmethyl)piperidine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
76787-83-2 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)piperidine |
InChI |
InChI=1S/C9H17N/c1-2-6-10(7-3-1)8-9-4-5-9/h9H,1-8H2 |
InChI-Schlüssel |
FGRIVGLVHHUSHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


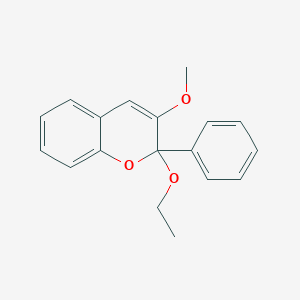
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)

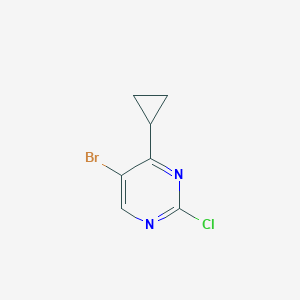
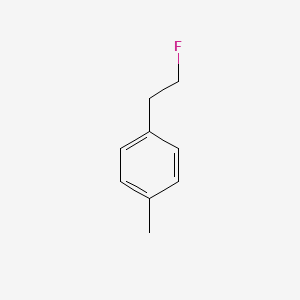

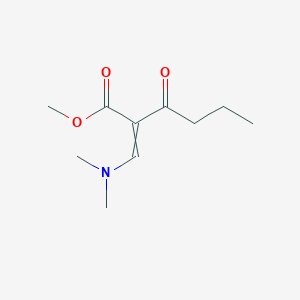
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)

